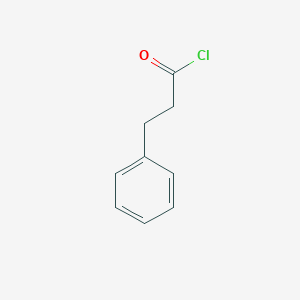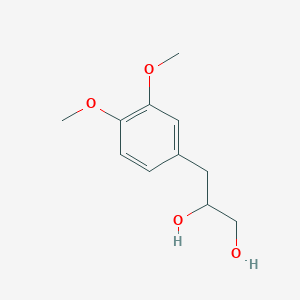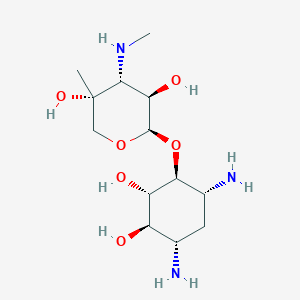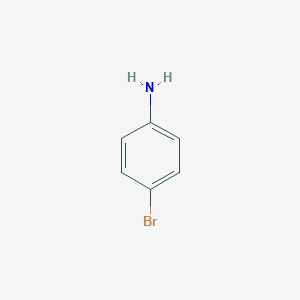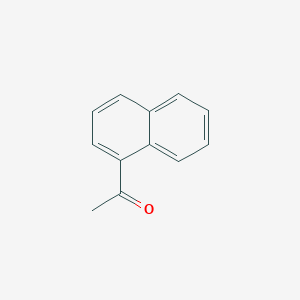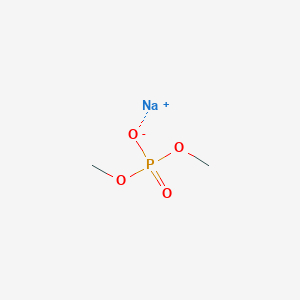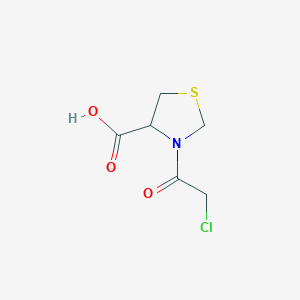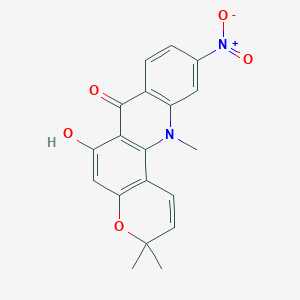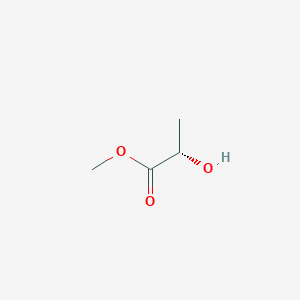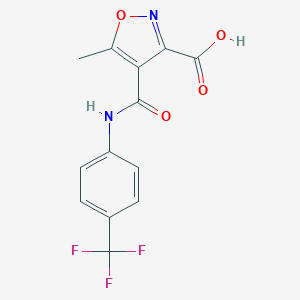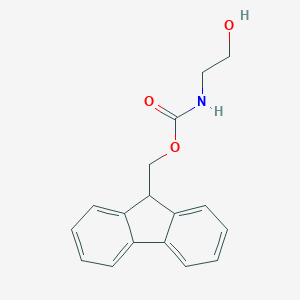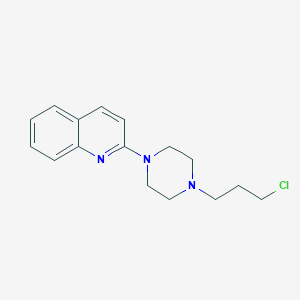
4-(Chloropropyl)-1-(2-quinolyl)piperazine
Vue d'ensemble
Description
4-(Chloropropyl)-1-(2-quinolyl)piperazine (CPQP) is a chemical compound that has been extensively studied for its pharmacological properties. CPQP is a piperazine derivative that has been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
4-(Chloropropyl)-1-(2-quinolyl)piperazine has been extensively studied for its pharmacological properties. It has been shown to have a wide range of biological activities such as anti-inflammatory, anti-tumor, and antimicrobial effects. 4-(Chloropropyl)-1-(2-quinolyl)piperazine has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 4-(Chloropropyl)-1-(2-quinolyl)piperazine is not fully understood. However, it is believed to act on various receptors in the body such as the serotonin receptor, dopamine receptor, and adrenergic receptor. 4-(Chloropropyl)-1-(2-quinolyl)piperazine has been shown to inhibit the uptake of serotonin and dopamine, leading to an increase in their levels in the brain. This may contribute to its potential therapeutic effects for neurological disorders.
Biochemical and Physiological Effects:
4-(Chloropropyl)-1-(2-quinolyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 4-(Chloropropyl)-1-(2-quinolyl)piperazine has also been shown to have antimicrobial effects by inhibiting the growth of bacteria and fungi. In addition, 4-(Chloropropyl)-1-(2-quinolyl)piperazine has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Chloropropyl)-1-(2-quinolyl)piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. 4-(Chloropropyl)-1-(2-quinolyl)piperazine also has a wide range of biological activities, making it useful for studying various pharmacological effects. However, 4-(Chloropropyl)-1-(2-quinolyl)piperazine also has some limitations for lab experiments. It can be difficult to obtain large quantities of 4-(Chloropropyl)-1-(2-quinolyl)piperazine, which may limit its use in certain experiments. In addition, 4-(Chloropropyl)-1-(2-quinolyl)piperazine may have some toxicity, which may limit its use in certain cell lines or animal models.
Orientations Futures
For the study of 4-(Chloropropyl)-1-(2-quinolyl)piperazine include the development of new therapeutic agents and the study of the mechanism of action and pharmacokinetics of 4-(Chloropropyl)-1-(2-quinolyl)piperazine.
Propriétés
Numéro CAS |
131060-08-7 |
|---|---|
Nom du produit |
4-(Chloropropyl)-1-(2-quinolyl)piperazine |
Formule moléculaire |
C16H20ClN3 |
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
2-[4-(3-chloropropyl)piperazin-1-yl]quinoline |
InChI |
InChI=1S/C16H20ClN3/c17-8-3-9-19-10-12-20(13-11-19)16-7-6-14-4-1-2-5-15(14)18-16/h1-2,4-7H,3,8-13H2 |
Clé InChI |
SABCCZAHTZTCNO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCl)C2=NC3=CC=CC=C3C=C2 |
SMILES canonique |
C1CN(CCN1CCCCl)C2=NC3=CC=CC=C3C=C2 |
Autres numéros CAS |
131060-08-7 |
Synonymes |
4-(chloropropyl)-1-(2-quinolyl)piperazine 4-CPQP |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)
